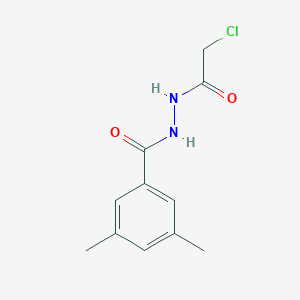

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide

Description

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide is a substituted benzohydrazide derivative characterized by a 3,5-dimethylbenzoyl core modified with a 2-chloroacetyl group at the hydrazide nitrogen. The compound’s structure combines the steric and electronic effects of the methyl substituents on the aromatic ring with the reactivity of the chloroacetyl moiety. This configuration enables diverse chemical transformations, such as nucleophilic substitution or cyclization, making it a valuable synthon in medicinal and agrochemical research .

The compound is typically synthesized via condensation reactions between 3,5-dimethylbenzohydrazide (CAS 27389-49-7) and chloroacetyl chloride under basic conditions, as exemplified in analogous hydrazide syntheses .

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-7-3-8(2)5-9(4-7)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNKETZQJFTRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide typically involves the reaction of 3,5-dimethylbenzohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or under mild heating to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under mild heating.

Condensation reactions: Aldehydes and ketones are used as reagents, with the reactions often performed in the presence of an acid catalyst such as acetic acid or hydrochloric acid.

Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.

Major Products Formed

Nucleophilic substitution: The major products are substituted hydrazides, depending on the nucleophile used.

Condensation reactions: The major products are hydrazones and hydrazides.

Oxidation and reduction: The major products are oxides or amines, respectively.

Scientific Research Applications

N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide has several scientific research applications:

Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological research: It is employed in the study of enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.

Industrial applications: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide with key analogs in terms of structure, bioactivity, and applications:

Key Structural and Functional Differences:

Substituent Reactivity: The 2-chloroacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or azides) to form heterocycles . In contrast, tebufenozide’s 4-ethylbenzoyl and tert-butyl groups optimize receptor binding in insects, targeting ecdysone receptors .

Bioactivity: Chloroacetyl derivatives (e.g., N'-(2-chloroacetyl)-2-cyanoacetohydrazide) exhibit potent antitumor activity, with IC₅₀ values < 10 µM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines . The target compound’s bioactivity remains less documented but is presumed to serve as a precursor for bioactive molecules. Tebufenozide is non-toxic to mammals but highly effective in disrupting insect molting by mimicking 20-hydroxyecdysone .

Applications: The target compound is primarily a synthetic intermediate, while tebufenozide is a commercial insecticide. Derivatives like N'-(2-azidoacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate (from ) are used in click chemistry for bioconjugation .

Research Findings and Mechanistic Insights

Agrochemical Relevance:

- Tebufenozide’s success underscores the importance of substituted benzohydrazides in pest control. Modifying the acyl group (e.g., replacing 4-ethylbenzoyl with chloroacetyl) could tune receptor specificity or environmental persistence .

Biological Activity

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of a chloroacetyl group attached to a benzohydrazide structure. The chemical formula can be represented as CHClNO. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related hydrazone derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar hydrazone derivatives demonstrated effectiveness against fungi such as Candida albicans. The antifungal activity is attributed to the disruption of fungal cell membrane integrity .

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Candida albicans | 18 |

3. Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in biological systems. Studies have reported that related compounds exhibit strong free radical scavenging activities. The IC50 values for antioxidant activity can be indicative of the compound's potential health benefits.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 25.4 |

Case Study 1: Synthesis and Evaluation

In a recent study focusing on the synthesis of hydrazone derivatives, this compound was synthesized and evaluated for its biological activities. The results indicated promising antibacterial and antifungal effects, corroborating findings from previous research .

Case Study 2: Cytotoxicity Assessment

Another significant aspect of research on this compound is its cytotoxicity against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.